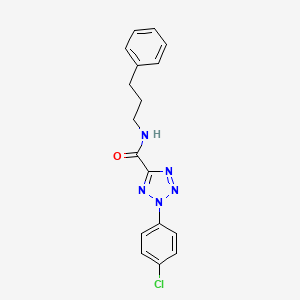

![molecular formula C13H15NO3S B2546961 苯并[d][1,3]二氧杂环-5-基(3-(甲硫基)吡咯烷-1-基)甲酮 CAS No. 1797970-37-6](/img/structure/B2546961.png)

苯并[d][1,3]二氧杂环-5-基(3-(甲硫基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxol-5-yl derivatives has been explored in various studies. For instance, a novel pyrazole derivative incorporating the benzo[d][1,3]dioxol-5-yl moiety was synthesized and characterized through a series of spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. The structure was ultimately confirmed by single crystal X-ray diffraction studies . Another study developed an efficient method to synthesize a compound with a benzo[e]pyrrolo[1,2-a][1,4]diazepin moiety using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene as starting materials, employing Bredereck’s reagent for the selective formation of chalcones . These methods highlight the versatility of synthetic approaches for constructing complex molecules that include the benzo[d][1,3]dioxol-5-yl group.

Molecular Structure Analysis

The molecular structure of the synthesized pyrazole derivative was found to crystallize in the triclinic crystal system. The dihedral angle between the pyrazole and thiophene rings was 65.84(1)°, indicating a twisted conformation. The pyrazole ring adopts an E-form and an envelope conformation on a specific carbon atom. The crystal and molecular structure is stabilized by intermolecular hydrogen bonds, forming a three-dimensional supramolecular self-assembly .

Chemical Reactions Analysis

The chemical reactivity and interactions of the benzo[d][1,3]dioxol-5-yl derivatives can be inferred from the presence of intramolecular hydrogen bonds and π-π stacking interactions, which contribute to the crystal packing of the compounds . Additionally, the use of Bredereck’s reagent in the synthesis of related compounds suggests that the benzo[d][1,3]dioxol-5-yl group can participate in reactions that lead to the formation of chalcones, which are important intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzo[d][1,3]dioxol-5-yl derivatives are characterized by their spectroscopic data and thermal behavior. The thermal decomposition of the compounds has been studied using thermogravimetric analysis. The electronic structures were optimized and calculated using ab-initio methods, and the structural parameters were compared with experimental data. The compounds' nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . Additionally, solvent effects on molecular aggregation were studied in derivatives of benzene-1,3-diol, indicating that the benzo[d][1,3]dioxol-5-yl group could influence the aggregation behavior of molecules in different solvent environments .

科学研究应用

合成与表征

通过详细的研究,探索了与苯并[d][1,3]二氧杂环-5-基(3-(甲硫基)吡咯烷-1-基)甲酮相关的化合物的合成、晶体结构和理论研究。值得注意的是,对含有苯环的硼酸酯中间体(如3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲酸甲酯和(2-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)(吡咯烷-1-基)甲酮)的研究已取得重大进展。这些化合物通过三步取代反应获得,并通过包括 FTIR、1H 和 13C NMR 光谱和质谱在内的多种技术得到证实。它们的分子结构已通过 X 射线衍射和使用密度泛函理论 (DFT) 的理论计算得到进一步验证,揭示了 DFT 优化的分子结构与 X 射线衍射确定的分子结构之间的一致性。还研究了这些化合物的分子静电势和前沿分子轨道,揭示了它们的一些物理化学性质 (黄等人,2021)。

类药物性和微生物活性

另一个研究领域涉及合成一系列 2-取代-1-(2-(5-((5-5-苯甲酰-1H-苯并[d][1,2,3]三唑-1-基)甲基)-2-硫代-1,3,4-恶二唑-3(2H)-基)乙酰氨基)-5-氧代-2,5-二氢-1H-吡咯-3-羧酸。对这些化合物进行了表征,并研究了它们的计算机模拟 ADME 预测性质、体外抗菌、抗真菌和抗分枝杆菌活性。其中,某些化合物与标准药物相比表现出更好的抗分枝杆菌剂,同时也是出色的抗真菌和抗菌剂。计算机模拟分析突出了这些合成化合物的优异类药物性 (潘迪亚等人,2019)。

作用机制

安全和危害

属性

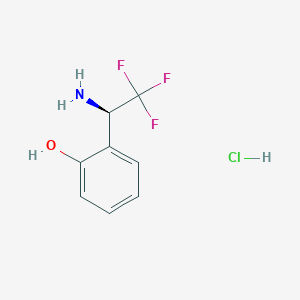

IUPAC Name |

1,3-benzodioxol-5-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-18-10-4-5-14(7-10)13(15)9-2-3-11-12(6-9)17-8-16-11/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSAJUVZKNEQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)